1,6-Dinitro-benzo(e)pyrene 1,6-Dinitro-benzo(e)pyrene
Brand Name: Vulcanchem
CAS No.: 120812-48-8
VCID: VC20827090
InChI: InChI=1S/C20H10N2O4/c23-21(24)16-10-8-14-12-3-1-2-4-13(12)20-17(22(25)26)9-6-11-5-7-15(16)19(14)18(11)20/h1-10H
SMILES: C1=CC=C2C(=C1)C3=C4C(=C(C=C3)[N+](=O)[O-])C=CC5=C4C2=C(C=C5)[N+](=O)[O-]
Molecular Formula: C20H10N2O4
Molecular Weight: 342.3 g/mol

1,6-Dinitro-benzo(e)pyrene

CAS No.: 120812-48-8

Cat. No.: VC20827090

Molecular Formula: C20H10N2O4

Molecular Weight: 342.3 g/mol

* For research use only. Not for human or veterinary use.

1,6-Dinitro-benzo(e)pyrene - 120812-48-8

Specification

CAS No. 120812-48-8
Molecular Formula C20H10N2O4
Molecular Weight 342.3 g/mol
IUPAC Name 3,8-dinitrobenzo[e]pyrene
Standard InChI InChI=1S/C20H10N2O4/c23-21(24)16-10-8-14-12-3-1-2-4-13(12)20-17(22(25)26)9-6-11-5-7-15(16)19(14)18(11)20/h1-10H
Standard InChI Key JQYDZVJBMITZCN-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C3=C4C(=C(C=C3)[N+](=O)[O-])C=CC5=C4C2=C(C=C5)[N+](=O)[O-]
Canonical SMILES C1=CC=C2C(=C1)C3=C4C(=C(C=C3)[N+](=O)[O-])C=CC5=C4C2=C(C=C5)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

1,6-Dinitro-benzo(e)pyrene belongs to the class of nitro-PAHs, distinguished by the presence of two nitro groups (-NO2_2) at the 1- and 6-positions of the benzo(e)pyrene backbone. Its IUPAC name, 3,8-dinitrobenzo[e]pyrene, reflects the alternate numbering system used for fused aromatic rings. The compound’s planar structure facilitates intercalation with DNA, a mechanism implicated in its genotoxicity .

Key Physicochemical Properties

PropertyValueSource
Density1.557 g/cm³
Boiling Point597.1°C at 760 mmHg
Flash Point298°C
Vapor Pressure1.37 × 1013^{-13} mmHg at 25°C
LogP (Octanol-Water)6.60
Water SolubilityLow (estimated <0.1 mg/L)

The high logP value indicates strong lipophilicity, favoring bioaccumulation in adipose tissues . Its low vapor pressure suggests limited volatility, making particulate-bound exposure a primary concern .

Synthesis and Industrial Relevance

The synthesis of 1,6-dinitro-benzo(e)pyrene involves nitration of benzo(e)pyrene under controlled conditions. A method described by Hashimoto and Shudo (1984) utilizes concentrated nitric acid (HNO3\text{HNO}_3) at elevated temperatures, yielding a mixture of mono- and dinitro isomers. Purification is achieved via sequential reduction and diazotization:

  • Reduction: Treatment with sodium hydrosulfide (NaSH\text{NaSH}) selectively reduces one nitro group to an amine, yielding intermediates like 1-amino-6-nitrobenzo(e)pyrene .

  • Diazotization: The amine intermediate is converted back to the nitro group via diazonium salt formation, ensuring high regioselectivity .

Industrial production remains limited due to its hazardous nature, but it is synthesized in small quantities for toxicological research. As of 2021, American Custom Chemicals Corporation offered 95% pure 1,6-dinitro-benzo(e)pyrene at $496.68 per 5 mg, underscoring its niche application .

Toxicological Profile and Mechanisms of Carcinogenicity

Acute and Chronic Toxicity

In a landmark study by Takayama et al. (1985), direct lung injections in F344 rats revealed a dose-dependent increase in pulmonary tumors:

  • 0.03 mg dose: 42% incidence (13/31 rats)

  • 0.1 mg dose: 85% incidence (22/26 rats) .

Comparative analyses showed 1,6-dinitro-benzo(e)pyrene induced tumors at one-third the dose of benzo[a]pyrene (BaP), with undifferentiated neoplasms predominating . The compound’s electrophilic nitro groups facilitate DNA adduct formation, particularly at guanine residues, leading to frameshift mutations .

Mutagenicity

1,6-Dinitro-benzo(e)pyrene exhibits potent mutagenicity in Salmonella typhimurium TA98, with a reported specific activity of 1,400–3,200 revertants/μg in the Ames test . This activity correlates with its half-wave reduction potential (E1/2=0.45VE_{1/2} = -0.45 \, \text{V}), which enhances enzymatic activation via nitroreductases .

Environmental Occurrence and Human Exposure

Emission Sources

  • Diesel Exhaust: Concentrations range from 0.033–1.2 mg/kg in particulate matter .

  • Kerosene Heaters: Emits 0.2 ng/h during operation, contributing to indoor air pollution .

  • Industrial Processes: Detected in aluminum smelter emissions and coal tar derivatives .

Regulatory Status

The U.S. EPA classifies nitro-PAHs as hazardous air pollutants under the Clean Air Act . California’s Proposition 65 lists 1,6-dinitro-benzo(e)pyrene as a known carcinogen, mandating warning labels for products containing >0.1 μg/day .

Research Gaps and Future Directions

Despite advances, critical gaps persist:

  • Human Epidemiological Data: No longitudinal studies link ambient exposure to cancer incidence .

  • Metabolic Pathways: Limited data on cytochrome P450-mediated oxidation in mammalian systems .

  • Remediation Strategies: Photocatalytic degradation using TiO2_2 nanoparticles shows promise but requires optimization.

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